molecular formula C6H8O3 B094382 2,2-Dimethylsuccinic anhydride CAS No. 17347-61-4

2,2-Dimethylsuccinic anhydride

Cat. No. B094382
CAS RN: 17347-61-4
M. Wt: 128.13 g/mol
InChI Key: ACJPFLIEHGFXGP-UHFFFAOYSA-N
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Description

2,2-Dimethylsuccinic anhydride is a chemical compound that has been studied in various contexts, including its role in photochromic reactions, as a ligand in inorganic-organic frameworks, and in the synthesis of other chemical compounds. It is known for its ability to form frameworks suitable for exfoliation into nanosheets and has been used in the study of magnetic properties of such frameworks . Additionally, it has been involved in the study of mitochondrial function, where it was found to facilitate the uptake of potassium ions .

Synthesis Analysis

The synthesis of 2,2-dimethylsuccinic anhydride has been explored in the context of creating deuterium-labeled compounds. A sequence of reactions involving Knoevenagel condensation, Michael addition, HCl hydrolysis, simultaneous decarboxylation, and dehydration using acetic anhydride has been reported to yield deuterium-labeled 2,2-dimethylsuccinic anhydride with a high degree of purity . This synthesis route highlights the compound's versatility and the potential for creating isotopically labeled derivatives for scientific research.

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as E- and Z-isomers of 2,5-dimethyl-3-furylethylidene(isopropylidene)-succinic anhydride, have been examined, revealing a twisting between the furan ring and the succinic anhydride portion. These studies provide insights into the structural behavior of similar anhydrides and their photochromic reactions .

Chemical Reactions Analysis

2,2-Dimethylsuccinic anhydride has been shown to participate in various chemical reactions. For instance, it has been used to facilitate the immediate uptake of potassium ions by mitochondria, indicating a requirement for the anhydride bond in this biological process . Additionally, it has been involved in the oxidative scission of ethyl 2,2-dimethoxycyclopropanecarboxylates, leading to the synthesis of unusual anhydride bis-acetals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethylsuccinic anhydride are reflected in its applications. For example, its role in the formation of layered inorganic-organic frameworks demonstrates its ability to interact with various cations and form structures with weak interlayer van der Waals forces, which are critical for nanosheet exfoliation . The compound's magnetic properties have also been studied, revealing strong low-dimensional antiferromagnetic coupling in certain frameworks .

Scientific Research Applications

  • Uptake of Potassium Ions by Mitochondria : Hadler and Demetriou (1976) found that 2,2-dimethylsuccinic anhydride, when added to mitochondrial suspensions, caused rapid uptake of potassium ions. This effect was not replicated with 2,2-dimethylsuccinate, indicating the necessity of the anhydride bond in this biological process (Hadler & Demetriou, 1976).

  • Formation of Layered Inorganic-Organic Frameworks : Saines et al. (2012) reported the creation of layered inorganic-organic frameworks using 2,2-dimethylsuccinate. These frameworks, which feature hydrophobically capped layers, are suitable for nanosheet exfoliation. The study highlights the versatility of 2,2-dimethylsuccinate in creating two-dimensional compounds (Saines et al., 2012).

  • Molecular Structure Studies : Gunderson and Vahrenkamp (1976) investigated the molecular structure of dimethylboric anhydride, a related compound, using electron diffraction. This research contributes to the understanding of molecular structures of similar anhydrides (Gunderson & Vahrenkamp, 1976).

  • Synthesis of Complex Compounds : Dozen and Hatta (1975) synthesized 2,3,6,7-Tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride, showcasing its use in complex organic syntheses (Dozen & Hatta, 1975).

  • Production of Taurine Derivatives : Seeberger et al. (2007) developed a method for protecting sulfonic acids using 2,2-dimethylsuccinic acid. This method was applied to synthesize derivatives of taurine, an important amino acid (Seeberger et al., 2007).

  • Catalytic Carbonylation of β-Lactones : Getzler et al. (2004) reported a catalyst for synthesizing succinic anhydrides from CO and β-lactones, demonstrating the chemical versatility of anhydrides like 2,2-dimethylsuccinic anhydride (Getzler et al., 2004).

Safety And Hazards

2,2-Dimethylsuccinic anhydride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and washing thoroughly after handling .

properties

IUPAC Name

3,3-dimethyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-6(2)3-4(7)9-5(6)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJPFLIEHGFXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169620
Record name 2,2-Dimethylsuccinic anhydride
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylsuccinic anhydride

CAS RN

17347-61-4
Record name 2,2-Dimethylsuccinic anhydride
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Record name 2,2-Dimethylsuccinic anhydride
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Record name 2,2-Dimethylsuccinic anhydride
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Record name Dihydro-3,3-dimethylfuran-2,5-dione
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Record name 2,2-DIMETHYLSUCCINIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

50 g of 2,2-dimethylsuccinic acid and 70 ml of acetic anhydride were reacted at 140° C. for 3 hours and, after removing acetic acid and acetic anhydride under reduced pressure, the residue was subjected to vacuum distillation to obtain 37 g of 2,2-dimethylsuccinic anhydride.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
HI HADLER, JM DEMETRIOU - European Journal of …, 1976 - Wiley Online Library
The addition of 2,2‐dimethylsuccinic anhydride to mitochondrial suspensions fortified with gramicidin and potassium ion but without any permeant anion caused an immediate and rapid …
Number of citations: 1 febs.onlinelibrary.wiley.com
Y Kashiwada, J Chiyo, Y Ikeshiro, T Nagao… - Bioorganic & Medicinal …, 2001 - Elsevier
Four isomers of 3,28-di-O-(dimethylsuccinyl)-betulin were prepared and evaluated for anti-HIV activity against HIV-1 replication in H9 lymphocyte cells. 3-O-(3′,3′-Dimethylsuccinyl)-…
Number of citations: 91 www.sciencedirect.com
J Weng, X Li, Y Guan, XX Zhu, Y Zhang - Langmuir, 2016 - ACS Publications
2D colloidal crystals (CCs) have important applications; however, the fabrication of large-area, high-quality 2D CCs is still far from being trivial, and the fabrication of 2D microgel CCs is …
Number of citations: 19 pubs.acs.org
AD Abell, IR Doyle… - Australian Journal of …, 1982 - CSIRO Publishing
Six-membered cyclic anhydrides, including glutaric and some of its alkylated derivatives, have been shown to yield enol-lactones with …
Number of citations: 30 www.publish.csiro.au
J Li, M Goto, X Yang, SL Morris-Natschke… - Bioorganic & medicinal …, 2016 - Elsevier
Several fluorinated derivatives of the anti-HIV maturation agent bevirimat (1) were synthesized and evaluated for anti-HIV replication activity. The modified positions were the C-2, C-3, C…
Number of citations: 41 www.sciencedirect.com
L Huang, P Ho, KH Lee, CH Chen - Bioorganic & medicinal chemistry, 2006 - Elsevier
Betulinic acid (BA) derivatives with a side chain at C-3 can inhibit HIV-1 maturation. On the other hand, BA derivatives with a side chain at C-28 can block HIV-1 entry. In order to …
Number of citations: 104 www.sciencedirect.com
Y Kashiwada, T Nagao, A Hashimoto… - Journal of natural …, 2000 - ACS Publications
Based on our previous finding that 3-O-acyl-betulinic and -oleanolic acids, especially the 3-O-(3‘,3‘-dimethyl)-succinyl derivatives (2 and 4), demonstrated potent anti-HIV activity [EC 50 …
Number of citations: 263 pubs.acs.org
F Hashimoto, Y Kashiwada, LM Cosentino… - Bioorganic & medicinal …, 1997 - Elsevier
Two series of lupane-type triterpenoic acid derivatives were synthesized and evaluated for their inhibitory activity against HIV-1 replication in acutely infected H9 cells, based on the fact …
Number of citations: 197 www.sciencedirect.com
MM Kayser, P Morand - Tetrahedron Letters, 1979 - Elsevier
It has been demonstrated that the reduction of a carbonyl function with LiAlH4 is catalyzed by Li+ cation 132 and that stereoselection is fixed from the first step in the mechanism, namely…
Number of citations: 9 www.sciencedirect.com
PC Vasquez, DW Boykin… - Magnetic resonance in …, 1986 - Wiley Online Library
17 O NMR spectra were recorded for several series of anhydrides (⩽0.5 M) in dried acetonoitrile at 75C. The 17 O NMR data for simple anhydrides were found to be highly sensitive […

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